molecular formula C7H8N4 B1404932 5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1448064-99-0

5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No. B1404932
CAS RN: 1448064-99-0
M. Wt: 148.17 g/mol
InChI Key: BLIBGQUYZAQULV-UHFFFAOYSA-N
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Description

“5-methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a chemical compound that belongs to the class of imidazopyridines . It has been studied for its potential therapeutic significance due to its structural resemblance to purines . It has been found to be a part of a series of derivatives designed and synthesized as selective mTOR inhibitors .


Molecular Structure Analysis

The molecular structure of “5-methyl-3H-imidazo[4,5-b]pyridin-6-amine” is represented by the empirical formula C7H8N4 . The InChI code for this compound is 1S/C7H8N4/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,8H2,1H3,(H,9,10,11) .

Scientific Research Applications

Antiproliferative Activity

Compounds similar to “5-methyl-3H-imidazo[4,5-b]pyridin-6-amine” have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . This suggests that the compound may also be researched for its potential to inhibit the growth of cancer cells.

Antiviral Activity

The cytotoxic effects of imidazo[4,5-b]pyridine derivatives on virus host cell lines have been determined using colorimetric assays to assess possible antiviral activity . This indicates that “5-methyl-3H-imidazo[4,5-b]pyridin-6-amine” could be explored for similar antiviral properties.

DNA Interaction

Related compounds have been shown to form DNA adducts in vivo and induce DNA damage and mutation in bacteria . Research into “5-methyl-3H-imidazo[4,5-b]pyridin-6-amine” might focus on its interaction with DNA and potential genotoxic effects.

Antimicrobial Features

Imidazo[4,5-b]pyridine skeletons have been explored for their antimicrobial features, with modifications leading to effects on different positions of the nitrogen atoms within the structure . The compound may have applications in developing new antimicrobial agents.

Antitubercular Potential

Imidazole-containing compounds have shown antitubercular activity . Given the structural similarity, “5-methyl-3H-imidazo[4,5-b]pyridin-6-amine” could be investigated for its therapeutic potential against tuberculosis.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit intracellular akt activation and its downstream target pras40 .

Mode of Action

It’s known that similar compounds can inhibit the activation of intracellular akt and its downstream target pras40 . This inhibition could potentially lead to changes in cellular processes, including cell growth and survival.

Biochemical Pathways

Related compounds have been shown to affect the pi3k/akt signaling pathway , which plays a crucial role in multiple cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Result of Action

Similar compounds have been found to cause dna damage and mutation in bacteria .

properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIBGQUYZAQULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

CAS RN

1448064-99-0
Record name 1448064-99-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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